molecular formula C20H14ClN3O4S B2515705 2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1223891-48-2

2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B2515705
CAS RN: 1223891-48-2
M. Wt: 427.86
InChI Key: UMYZBTPBSTZQFF-UHFFFAOYSA-N
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Description

2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C20H14ClN3O4S and its molecular weight is 427.86. The purity is usually 95%.
BenchChem offers high-quality 2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biomedical Applications

  • Anticancer and Anti-inflammatory Activity : Ghule, Deshmukh, and Chaudhari (2013) synthesized derivatives of N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide, showing significant in-vitro anti-inflammatory activity and selective influence on cancer cell lines (Ghule, Deshmukh, & Chaudhari, 2013).

  • Thymidylate Synthase Inhibition and Antitumor Agents : Gangjee, Qiu, and Kisliuk (2004) synthesized a series of compounds as potential thymidylate synthase inhibitors and antitumor agents, including N-[4-(2-amino-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-ylmethyl)benzoyl]-L-glutamic acid (Gangjee, Qiu, & Kisliuk, 2004).

  • Antitumor Agents and Dual Inhibitors : Gangjee, Lin, Kisliuk, and McGuire (2005) designed and synthesized classical antifolates as antitumor agents, with compounds showing potent inhibitory activity against both human dihydrofolate reductase and human thymidylate synthase (Gangjee et al., 2005).

  • Synthesis of Salts and Diones : Tolkunov, Eresko, Mazepa, and Tolkunov (2013) synthesized various compounds including 6-R-5-aryl-5,6-dihydro[1]benzothieno-[3',2':4,5]pyrido[2,3-d]pyrimidine-1,3(2H,4H)-diones, exploring the chemical properties of these derivatives (Tolkunov et al., 2013).

  • Antimicrobial Activity : Kerru, Maddila, Maddila, Sobhanapuram, and Jonnalagadda (2019) reported on the preparation and antimicrobial activity of novel thienopyrimidine linked rhodanine derivatives, demonstrating significant antibacterial and antifungal potency (Kerru et al., 2019).

properties

IUPAC Name

2-(9-chloro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O4S/c21-12-2-1-3-15-17(12)18-19(29-15)20(26)24(10-22-18)9-16(25)23-11-4-5-13-14(8-11)28-7-6-27-13/h1-5,8,10H,6-7,9H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYZBTPBSTZQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=NC4=C(C3=O)SC5=C4C(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

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